3-(4-Nitrophenyl)-2-(4-((phenylmethylene)amino)phenyl)-4(3H)-quinazolinone
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Overview
Description
3-(4-Nitrophenyl)-2-(4-((phenylmethylene)amino)phenyl)-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-2-(4-((phenylmethylene)amino)phenyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes:
Starting Materials: 4-nitroaniline, benzaldehyde, and anthranilic acid.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-2-(4-((phenylmethylene)amino)phenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinazolinone derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Reduction: 3-(4-Aminophenyl)-2-(4-((phenylmethylene)amino)phenyl)-4(3H)-quinazolinone.
Substitution: Various substituted quinazolinone derivatives depending on the substituents used.
Scientific Research Applications
3-(4-Nitrophenyl)-2-(4-((phenylmethylene)amino)phenyl)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-2-(4-((phenylmethylene)amino)phenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4(3H)-quinazolinone: A simpler quinazolinone derivative with similar biological activities.
3-(4-Methoxyphenyl)-2-(4-((phenylmethylene)amino)phenyl)-4(3H)-quinazolinone: A compound with a methoxy group instead of a nitro group, showing different reactivity and properties.
Uniqueness
3-(4-Nitrophenyl)-2-(4-((phenylmethylene)amino)phenyl)-4(3H)-quinazolinone is unique due to the presence of both nitro and phenylmethyleneamino groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
83408-51-9 |
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Molecular Formula |
C27H18N4O3 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-[4-(benzylideneamino)phenyl]-3-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C27H18N4O3/c32-27-24-8-4-5-9-25(24)29-26(30(27)22-14-16-23(17-15-22)31(33)34)20-10-12-21(13-11-20)28-18-19-6-2-1-3-7-19/h1-18H |
InChI Key |
MMNLOBLNEVPXOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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